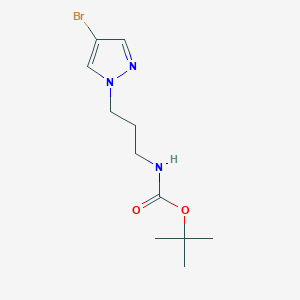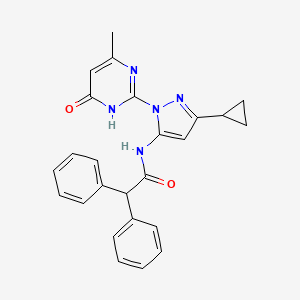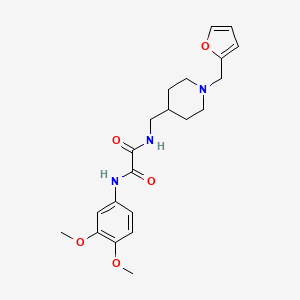![molecular formula C13H10N2OS B2806961 6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 439692-62-3](/img/structure/B2806961.png)
6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has been studied for its potential applications in various fields. It has been designed, synthesized, and screened against Mycobacteria as a part of a program to develop new antitubercular agents . Some of the compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-substituted or unsubstituted-4-(4-acetylanilino)-5,6,7,8-tetrahydrobenzo[b] thieno[2,3-d]pyrimidine derivatives with hydrazine derivatives, semi and/or thiosemicarbazides .Molecular Structure Analysis
The molecular structure of this compound is characterized by four different sets of decorations . The structure is based on the synthetic elaboration of readily available α-substituted β-ketoesters .Chemical Reactions Analysis
The chemical reactions involving this compound are characterized by the transformation of α-substituted β-ketoesters into the corresponding acyl enamines . These are then cyclized to give 6H-1,3-oxazin-6-ones .Applications De Recherche Scientifique
Corrosion Inhibition
One significant application of 6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one derivatives is in the field of corrosion inhibition. Research by Hou et al. (2019) explored the benzyl substitution effect on pyrimidine derivatives, including this compound analogs, for mild steel corrosion inhibition in acidic solutions. These derivatives acted as mixed-type inhibitors, showing good performance by predominantly affecting the cathodic reaction. This study highlights the potential of these compounds in protecting metals against corrosion in industrial settings (Hou et al., 2019).
Synthesis and Chemical Properties
In the realm of synthetic organic chemistry, Ding et al. (2003) presented a new efficient synthesis method for 2-substituted 5,6,7,8-tetrahydro-benzothieno[2,3-d]pyrimidin-4(3H)-ones, showcasing the versatility of these compounds in various chemical reactions. This work not only demonstrates the compounds' synthetic accessibility but also lays the groundwork for further chemical modifications and applications in different research fields (Ding et al., 2003).
Antimicrobial Activity
The study by Vlasov et al. (2015) developed a one-step synthesis method for 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones and investigated their selective alkylation. They discovered that certain derivatives exhibited antimicrobial activity against strains of Escherichia coli, Proteus vulgaris, and Pseudomonas aeruginosa, making these compounds promising agents for developing new antimicrobial drugs (Vlasov et al., 2015).
Antitumor Agents
Gangjee et al. (2009) synthesized classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines, investigating their potential as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. These compounds showed promising results as antitumor agents, with one compound exhibiting excellent dual inhibitory activity against human TS and DHFR, as well as significant tumor cell growth inhibition in vitro. This study underscores the potential of this compound derivatives as leads for developing new cancer therapies (Gangjee et al., 2009).
Orientations Futures
The future directions for the study of 6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one could involve further exploration of its potential as an antitubercular agent . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential applications in other fields.
Mécanisme D'action
Target of Action
Thieno[2,3-d]pyrimidin-4(3h)-ones have been studied for their antimycobacterial activity againstMycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
Mode of Action
It’s worth noting that certain thieno[2,3-d]pyrimidin-4(3h)-ones have shown significant antimycobacterial activity . The specific interactions between the compound and its targets, leading to these effects, are yet to be elucidated.
Biochemical Pathways
The related thieno[2,3-d]pyrimidin-4(3h)-ones have been associated with antimycobacterial activity , suggesting they may interfere with the biochemical pathways of Mycobacterium species.
Result of Action
Certain thieno[2,3-d]pyrimidin-4(3h)-ones have shown significant antimycobacterial activity , suggesting that they may have a similar effect.
Analyse Biochimique
Biochemical Properties
6-Benzylthieno[2,3-d]pyrimidin-4(3H)-one has been found to interact with various enzymes and proteins. For instance, it has been observed to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG
Cellular Effects
The effects of this compound on cells have been studied in the context of its antimycobacterial activity. It has been found to be non-cytotoxic against four cell lines
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
6-benzyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c16-12-11-7-10(17-13(11)15-8-14-12)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKYLVMEADPURC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=C(S2)N=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2806878.png)
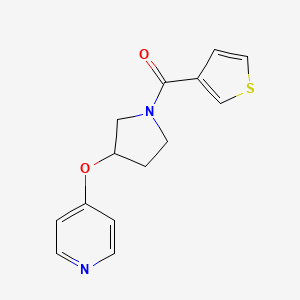
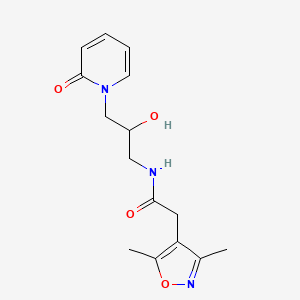
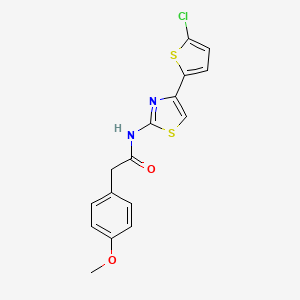
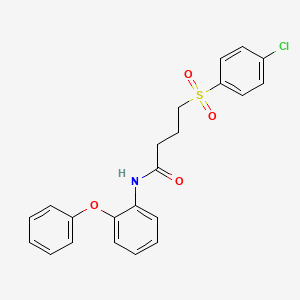
![Methyl 2-[[5-[(furan-2-carbonylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2806888.png)


![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide](/img/structure/B2806891.png)
